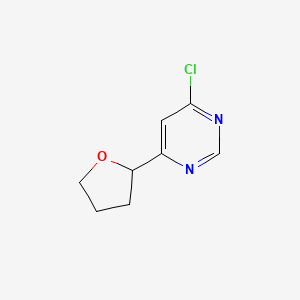

4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(oxolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-8-4-6(10-5-11-8)7-2-1-3-12-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREBYRPSXRSKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine typically involves:

- Starting from a suitable pyrimidine precursor such as 6-hydroxypyrimidine derivatives.

- Introduction of the tetrahydrofuran-2-yl substituent at the 6-position through nucleophilic substitution or addition reactions.

- Chlorination at the 4-position using chlorinating agents like phosphorus oxychloride (POCl3) or other chlorination reagents.

This approach ensures selective functionalization at the 4- and 6-positions of the pyrimidine ring.

Preparation of 4-Chloro-6-hydroxypyrimidine as a Key Intermediate

A crucial intermediate in the synthesis is 4-chloro-6-hydroxypyrimidine, which can be converted into the target compound by substitution of the hydroxy group with the tetrahydrofuran-2-yl moiety.

- Method: 4-chloro-6-methoxypyrimidine is reacted with dry hydrogen halide (e.g., hydrogen chloride) in an appropriate solvent at temperatures between 5 to 30 °C. This leads to cleavage of the methoxy group, producing 4-chloro-6-hydroxypyrimidine which precipitates and can be isolated by filtration.

- Yield and Purity: High yield (~99.1% by HPLC) with minimal residual starting material (4-chloro-6-methoxypyrimidine in trace amounts) has been reported, indicating an efficient and clean reaction process.

Introduction of the Tetrahydrofuran-2-yl Group

The substitution of the 6-hydroxy group with a tetrahydrofuran-2-yl substituent is achieved via nucleophilic substitution or organometallic addition reactions:

- Organolithium-mediated substitution: For example, 2-chloro-5-substituted pyrimidines can be treated with butyllithium at low temperatures (-78 °C) in tetrahydrofuran solvent to generate a reactive intermediate. Subsequent addition of ketones or cyclic ethers (such as tetrahydrofuran derivatives) allows for nucleophilic attack at the 6-position, forming the corresponding 6-substituted pyrimidine alcohols.

- The reaction mixture is then worked up by quenching with ammonium chloride solution, followed by organic extraction and purification (e.g., silica gel chromatography) to isolate the desired product.

Chlorination at the 4-Position

Chlorination at the 4-position of the pyrimidine ring is commonly performed using phosphorus oxychloride (POCl3) or similar chlorinating agents:

- Procedure: The hydroxypyrimidine intermediate is treated with POCl3 under reflux conditions, converting the 4-hydroxy group into a 4-chloro substituent.

- This step is often carried out after the introduction of the 6-substituent or can be part of a one-pot synthesis depending on the substrate and conditions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Conversion of 4-chloro-6-methoxy- | Dry HCl gas in solvent | 5–30 °C | ~99 | Precipitation of 4-chloro-6-hydroxypyrimidine |

| pyrimidine to 4-chloro-6-hydroxy- | ||||

| pyrimidine | ||||

| Nucleophilic substitution at 6- | 2-chloro-5-substituted pyrimidine + n-BuLi in THF | -78 °C to RT | Not specified | Followed by addition of tetrahydrofuran derivative |

| position with tetrahydrofuran-2-yl | ||||

| group | ||||

| Chlorination at 4-position | POCl3 reflux | Reflux | Not specified | Converts 4-hydroxy to 4-chloro group |

Additional Notes from Literature

- The use of butyllithium and low temperature (-78 °C) is critical to control regioselectivity and avoid side reactions during nucleophilic substitution.

- The reaction solvents are typically anhydrous tetrahydrofuran or dichloromethane, depending on the step.

- Workup procedures involve aqueous ammonium chloride quenching, organic extraction, drying over anhydrous agents, and chromatographic purification to ensure high purity products.

- The chlorination step is efficient and can be monitored by HPLC to ensure complete conversion.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrimidine ring.

Addition Reactions: The double bonds in the pyrimidine ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom. Oxidation and reduction reactions can lead to changes in the oxidation state of the nitrogen atoms, resulting in different pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Core Heterocycle Variations

- Pyrazolo[3,4-d]pyrimidines: Example: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (). The chloromethyl substituent at the 6-position allows further functionalization, unlike the THF group, which is conformationally restricted. Synthetic Yield: Improved yield (72%) via POCl3-mediated chlorination vs. prior methods (29%) highlights substituent-dependent reactivity .

- Thieno[3,2-d]pyrimidines: Example: 4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine (). Comparison: The sulfur-containing thieno ring increases lipophilicity compared to THF. The 3-methoxyphenyl group enables π-π stacking interactions, contrasting with THF’s lone-pair donation .

Substituent Effects at the 6-Position

Electronic and Steric Modifications

- Electron-Withdrawing Groups (EWGs) :

- Sulfonyl and Piperidinyl Groups :

Biological Activity

4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine is a heterocyclic organic compound characterized by its unique structural features, including a chlorinated pyrimidine ring and a tetrahydrofuran moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its anti-inflammatory properties and interactions with specific molecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₈H₈ClN₃O

- CAS Number : 1823913-80-9

This compound's structural attributes contribute to its biological activity, particularly its ability to interact with enzymes involved in inflammatory processes.

The primary biological activity of this compound is attributed to its inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the arachidonic acid pathway, which leads to the production of prostaglandins, mediators of inflammation. By suppressing COX activity, this compound reduces the synthesis of prostaglandin E2, thereby alleviating inflammation-related symptoms .

Biochemical Pathways

The inhibition of COX enzymes by this compound affects several biochemical pathways:

- Arachidonic Acid Pathway : This pathway is responsible for producing various inflammatory mediators.

- Prostaglandin Synthesis : The compound directly impacts the levels of prostaglandins, which play a significant role in pain and inflammation.

Pharmacokinetics

Research indicates that similar pyrimidine derivatives exhibit favorable pharmacokinetics and oral bioavailability. The absorption, distribution, metabolism, and excretion (ADME) profiles are critical for evaluating the therapeutic potential of this compound.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. In vitro assays have shown that it effectively inhibits COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μmol) | Target Enzyme |

|---|---|---|

| This compound | 0.04 ± 0.02 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Antimicrobial Properties

In addition to its anti-inflammatory properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, showing promising results against Gram-positive bacteria .

Case Studies

- Inflammation Models : In animal models of inflammation, administration of 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine resulted in reduced paw edema and inflammatory markers compared to control groups.

- Toxicity Studies : Safety profiles were assessed in vivo through subacute toxicity studies in mice, indicating no significant adverse effects at therapeutic doses .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-(tetrahydrofuran-2-yl)pyrimidine in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., weighing, refluxing) to prevent inhalation .

- Waste Management: Segregate halogenated waste (e.g., chloro derivatives) from non-halogenated waste. Collaborate with certified hazardous waste disposal services for environmentally compliant destruction .

- Contamination Control: Use filtered pipette tips and dedicated glassware to prevent cross-contamination during synthesis or biological assays .

Q. How can researchers verify the purity of this compound after synthesis?

- Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm. Compare retention times with a commercial standard if available .

- NMR Spectroscopy: Analyze H and C NMR spectra to confirm the absence of unreacted starting materials (e.g., tetrahydrofuran derivatives) or byproducts like chlorinated impurities .

Q. What are the optimal storage conditions for this compound to ensure stability?

- Methodological Answer:

- Short-Term Storage: Keep at -4°C in airtight, amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the pyrimidine ring .

- Long-Term Storage: Store at -20°C under inert gas (argon or nitrogen) to suppress oxidative decomposition. Monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer:

- Crystallization: Co-crystallize the compound with a stabilizing agent (e.g., trifluoroacetic acid) in a 1:1 molar ratio using slow evaporation in acetonitrile at 4°C .

- Data Refinement: Use SHELXL (via Olex2 or similar software) for structure solution. Apply restraints for disordered tetrahydrofuran moieties and validate using R-factor convergence (<5% discrepancy) .

- Contradiction Handling: If bond lengths deviate from expected values (e.g., C-Cl bond >1.7 Å), re-examine data for twinning or solvent masking .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d,p) level to map electrostatic potential surfaces. Identify electron-deficient sites (e.g., C4-Cl) prone to nucleophilic attack .

- Kinetic Modeling: Use Eyring-Polanyi equations to model activation energies for substitution pathways. Validate experimentally via Arrhenius plots from temperature-dependent HPLC reaction monitoring .

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

- Methodological Answer:

- NMR Simulation: Compare experimental H NMR shifts with computed values (GIAO method at MP2/cc-pVTZ level). Adjust for solvent effects (e.g., DMSO-d6 vs. CDCl3) using the COSMO-RS model .

- Error Source Analysis: If NOESY correlations conflict with computed conformers, consider dynamic effects (e.g., ring puckering in tetrahydrofuran) or paramagnetic impurities .

Methodological Design & Data Analysis

Q. What experimental design principles optimize the synthesis yield of this compound?

- Methodological Answer:

- Reagent Stoichiometry: Use a 1.2:1 molar ratio of tetrahydrofuran-2-carbaldehyde to 4,6-dichloropyrimidine to minimize side reactions.

- Catalyst Screening: Test Pd(OAc) vs. CuI in Suzuki-Miyaura coupling; monitor yields via GC-MS. CuI typically reduces halogen scrambling in pyrimidines .

- DoE Approach: Apply a 3-factor Box-Behnken design (temperature, solvent polarity, catalyst loading) to identify optimal conditions .

Q. How should researchers interpret conflicting biological activity data across assays for this compound?

- Methodological Answer:

- Assay Validation: Cross-check IC values in enzyme inhibition (e.g., kinase assays) vs. cell-based viability tests. Use positive controls (e.g., staurosporine) to normalize inter-assay variability .

- Solubility Correction: Account for DMSO concentration limits (<1% v/v) to avoid false negatives in cellular uptake studies. Pre-dissolve in warm PBS if needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.